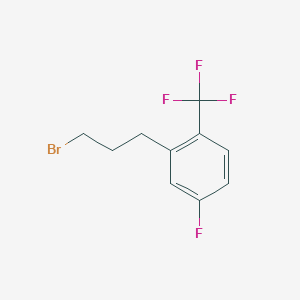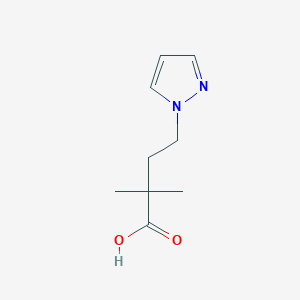![molecular formula C9H20N2 B13594497 rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine: is a chiral amine compound with a cyclopentane ring structure It is characterized by the presence of a dimethylamino group and a methyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyclopentane ring or the dimethylamino group, resulting in the formation of secondary amines or reduced ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and reduced cyclopentane derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopentane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-[(methylamino)methyl]-2-methylcyclopentan-1-amine
- rac-(1R,2S)-2-[(ethylamino)methyl]-2-methylcyclopentan-1-amine
- rac-(1R,2S)-2-[(propylamino)methyl]-2-methylcyclopentan-1-amine
Uniqueness
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
(1S,2R)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-9(7-11(2)3)6-4-5-8(9)10/h8H,4-7,10H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
MVXOYNMHNQKXHM-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@H]1N)CN(C)C |
Canonical SMILES |
CC1(CCCC1N)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)







![Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13594490.png)

